molecular formula C16H12O4 B2867594 3-Hydroxy-5-methoxyflavone CAS No. 6665-81-2

3-Hydroxy-5-methoxyflavone

Cat. No.: B2867594
CAS No.: 6665-81-2
M. Wt: 268.268
InChI Key: WHLQVYWQNZFUPW-UHFFFAOYSA-N
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Description

Contextualization within the Flavonoid Family

Flavonoids are a diverse group of naturally occurring polyphenolic compounds found in many plants, fruits, and vegetables. iiarjournals.org They are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. iiarjournals.orgnih.gov The basic structure of a flavonoid consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, which comprises two benzene (B151609) rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).

3-Hydroxy-5-methoxyflavone belongs to the flavonol subclass of flavonoids, characterized by the presence of a hydroxyl group at the 3-position of the C ring. Its structure is further distinguished by a methoxy (B1213986) group at the 5-position of the A ring. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule. The presence of both a hydroxyl and a methoxy group influences its polarity, reactivity, and ability to interact with biological targets.

Significance in Natural Products and Medicinal Chemistry Research

The scientific community has shown a growing interest in methoxyflavones, a category of flavonoids that includes this compound. These compounds are noted for a spectrum of biological activities, such as anti-inflammatory, anti-carcinogenic, and neurotropic properties. iiarjournals.org The methylation of hydroxyl groups in flavonoids can alter their metabolic stability and bioavailability, potentially enhancing their therapeutic efficacy.

Research into this compound and related methoxylated flavonoids is driven by the quest for new therapeutic agents. nih.gov For instance, studies have explored the antiproliferative activity of various methoxylated and hydroxylated flavones against cancer cell lines. iiarjournals.org The specific substitution pattern of hydroxyl and methoxy groups on the flavone (B191248) nucleus is crucial in determining the compound's biological effects. iiarjournals.org The investigation of compounds like this compound contributes to a deeper understanding of the structure-activity relationships that govern the therapeutic potential of flavonoids.

Historical Perspective of Methoxyflavone Investigation

The study of flavonoids dates back to the 19th century, with the isolation of the first flavonoid, rutin, from the leaves of Ruta graveolens. However, significant interest in methoxyflavones as a distinct and promising subgroup is a more recent development. Initially, research focused on the more abundant hydroxylated flavonoids. Over time, as analytical techniques became more sophisticated, scientists began to identify and isolate a wider variety of flavonoids, including those with methoxy groups.

Detailed Research Findings

Recent studies have begun to shed light on the specific properties and potential applications of this compound.

Spectroscopic and Structural Analysis: Infrared spectroscopy studies have provided insights into the molecular structure of this compound. In a chloroform (B151607) solution, the compound exhibits a strong carbonyl band at 1616 cm⁻¹ and a 3-OH stretching band at 3334 cm⁻¹, which is indicative of a strong hydrogen bond. researchgate.net

Natural Occurrence: While the specific natural sources of this compound are not extensively documented in the provided results, it has been identified as a metabolite in untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L. (foxglove). nih.gov

Biological Activity and Research Interest: The interest in this compound extends to its potential biological activities. It has been included in studies investigating the antiproliferative effects of flavonoids and in research focused on compounds that may increase cell proliferation. iiarjournals.orggoogle.com Furthermore, it has been a subject in studies on the glucuronidation of flavonols, a key metabolic process that affects their bioavailability. researchgate.net

The table below summarizes key data points for this compound:

PropertyValue/InformationSource
Chemical Formula C₁₆H₁₂O₄ frontiersin.org
Molecular Weight 268.27 g/mol indofinechemical.com
CAS Registry Number 6665-81-2 indofinechemical.com
Infrared Spectroscopy (in Chloroform) Carbonyl band: 1616 cm⁻¹ (strong), 3-OH stretching band: 3334 cm⁻¹ researchgate.net
Identified in In vitro tissues of Digitalis purpurea L. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-methoxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-8-5-9-12-13(11)14(17)15(18)16(20-12)10-6-3-2-4-7-10/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLQVYWQNZFUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346889
Record name 5-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6665-81-2
Record name 5-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Enzymatic Transformations of 3 Hydroxy 5 Methoxyflavone

General Flavonoid Biosynthesis Overview

The journey from simple carbohydrates to complex flavonoids begins with two primary metabolic pathways that provide the necessary molecular precursors.

The shikimate pathway is a fundamental metabolic route in plants and microorganisms that produces aromatic amino acids. hebmu.edu.cnnumberanalytics.com It serves as the entry point for the biosynthesis of a wide range of natural products. numberanalytics.com This seven-step biochemical process converts simple carbohydrate precursors, specifically phosphoenolpyruvate (B93156) (from glycolysis) and D-erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway), into chorismate. hebmu.edu.cnnumberanalytics.com Chorismate is a critical branch-point intermediate that leads to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. numberanalytics.com For flavonoid biosynthesis, the key product is L-phenylalanine, which serves as the primary starting material for the subsequent phenylpropanoid pathway. nih.govhebmu.edu.cnnih.gov

The phenylpropanoid pathway takes the L-phenylalanine generated by the shikimate pathway and converts it into 4-coumaroyl-CoA, a crucial intermediate for all flavonoid classes. royalsocietypublishing.orgwikipedia.org This conversion is accomplished through the sequential action of three core enzymes: royalsocietypublishing.orgfrontiersin.org

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step, the deamination of phenylalanine to produce trans-cinnamic acid. nih.govfrontiersin.org

Cinnamic Acid 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid to form p-coumaric acid. nih.govmdpi.com

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by adding a coenzyme A (CoA) unit, resulting in the formation of 4-coumaroyl-CoA. nih.govfrontiersin.org

The resulting 4-coumaroyl-CoA molecule provides the B-ring and the three-carbon bridge (C3) of the final flavonoid structure. nih.gov

The first step committed exclusively to flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS) . royalsocietypublishing.orgnih.gov CHS is a type III polyketide synthase that performs a stepwise condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (which provides the A-ring). nih.govoup.com This reaction yields a chalcone, typically naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone), which is the open-chain precursor to the three-ring flavonoid system. wikipedia.orgoup.com

The subsequent enzyme, Chalcone-Flavanone Isomerase (CHI) , catalyzes the stereospecific intramolecular cyclization of the chalcone. mdpi.comuniprot.org This reaction closes the C-ring to form a flavanone (B1672756), most commonly (2S)-naringenin (5,7,4′-trihydroxyflavanone). mdpi.comoup.com The action of CHI is crucial as it dramatically increases the rate of cyclization and ensures the correct stereochemistry of the resulting flavanone, which is the central intermediate from which the pathway diverges into various flavonoid classes. mdpi.comnih.gov

EnzymeAbbreviationFunction in General Flavonoid Biosynthesis
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to trans-cinnamic acid. nih.govfrontiersin.org
Cinnamic Acid 4-HydroxylaseC4HHydroxylates trans-cinnamic acid to p-coumaric acid. nih.govmdpi.com
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid to form 4-coumaroyl-CoA. nih.govfrontiersin.org
Chalcone SynthaseCHSCondenses 4-coumaroyl-CoA and 3x malonyl-CoA to form a chalcone. nih.govoup.com
Chalcone-Flavanone IsomeraseCHICatalyzes the cyclization of the chalcone into a flavanone. mdpi.comuniprot.org

Phenylpropanoid Pathway Involvement

Specific Methylation and Hydroxylation Steps in Flavone (B191248) Biosynthesis

The creation of 3-Hydroxy-5-methoxyflavone from a central flavanone intermediate like naringenin requires specific enzymatic modifications, primarily hydroxylation and O-methylation, to achieve its final structure.

O-methylation is a critical decoration step in flavonoid biosynthesis, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). oup.commaxapress.com This modification involves the transfer of a methyl group from SAM to a hydroxyl group on the flavonoid skeleton. oup.com O-methylation increases the lipophilicity of the flavonoid and can alter its biological activity and stability. mdpi.comnih.gov

Plant OMTs are classified into different groups, with Flavonoid O-methyltransferases (FOMTs) belonging to class I (caffeoyl-CoA OMT type) and class II (caffeic acid OMT type). mdpi.commaxapress.com These enzymes can exhibit high specificity for the position they methylate (e.g., C5, C7, C3', etc.). For this compound, an OMT would catalyze the methylation of the hydroxyl group at the C5 position of a flavonol precursor. Research has identified numerous OMTs from various plants that can methylate different positions on the flavonoid rings. For instance, a study on citrus identified a CCoAOMT-like enzyme (CrOMT1) that could methylate the 6, 8, and 3′ hydroxyl groups of flavones, demonstrating the diverse catalytic abilities within this enzyme family. oup.com

Enzyme FamilyFunctionExample Substrates
Flavonoid O-Methyltransferases (FOMTs)Catalyze the transfer of a methyl group to a hydroxyl group on a flavonoid. mdpi.comLuteolin, Quercetin (B1663063), Kaempferol (B1673270), Apigenin. maxapress.comnih.gov
Caffeoyl-CoA O-Methyltransferase (CCoAOMT) typeCation-dependent methylation, often targeting vicinal hydroxyl groups. oup.commdpi.comCaffeoyl-CoA, Flavones, Flavonols. oup.com
Caffeic Acid O-Methyltransferase (COMT) typeCation-independent methylation with broad substrate specificity. maxapress.commaxapress.comCaffeic acid, Baicalein, Luteolin, Quercetin. maxapress.com

Hydroxylation is another key enzymatic modification that adds diversity to flavonoid structures. These reactions are primarily catalyzed by two types of enzymes: cytochrome P450-dependent monooxygenases (CYPs) and Fe(II)/2-oxoglutarate-dependent dioxygenases (DOXs). mdpi.comnih.gov

The synthesis of a 3-hydroxyflavone (B191502) (a flavonol) specifically requires the action of two key hydroxylases acting on a flavanone intermediate:

Flavanone 3-Hydroxylase (F3H): As a DOX enzyme, F3H introduces a hydroxyl group at the C3 position of the C-ring of a flavanone (e.g., naringenin). oup.comnih.gov This reaction converts the flavanone into a dihydroflavonol (e.g., dihydrokaempferol). nih.govoup.com This step is a crucial branch point, directing metabolites toward the synthesis of flavonols and anthocyanins. nih.gov

Flavonol Synthase (FLS): Also a DOX enzyme, FLS acts on the dihydroflavonol produced by F3H. It catalyzes the desaturation of the C2-C3 bond in the C-ring, creating a double bond and forming the final flavonol structure with a stable hydroxyl group at C3. nih.govmdpi.com

Other hydroxylases, such as Flavonoid 3′-hydroxylase (F3′H) and Flavonoid 3′,5′-hydroxylase (F3′5′H), are CYPs responsible for adding hydroxyl groups to the B-ring, which are not present in the final structure of this compound but are critical for creating precursors for other flavonoids like quercetin or myricetin (B1677590). nih.govnih.gov

EnzymeAbbreviationEnzyme ClassFunction in Flavonoid Biosynthesis
Flavanone 3-HydroxylaseF3HDOXHydroxylates the C3 position of a flavanone to form a dihydroflavonol. oup.comnih.gov
Flavonol SynthaseFLSDOXIntroduces a C2-C3 double bond in a dihydroflavonol to form a flavonol. nih.govmdpi.com
Flavonoid 3′-HydroxylaseF3′HCYP450Hydroxylates the C3′ position of the B-ring of flavanones or dihydroflavonols. nih.govnih.gov
Flavonoid 3′,5′-HydroxylaseF3′5′HCYP450Hydroxylates the C3′ and C5′ positions of the B-ring. nih.govnih.gov

O-Methyltransferase Activities

Biotransformation Studies of Methoxyflavones

Biotransformation utilizes biological systems, such as microorganisms and enzymes, to perform chemical modifications on specific compounds. This approach is often favored over chemical synthesis due to its high selectivity and milder reaction conditions. nih.gov In the context of methoxyflavones, biotransformation offers a means to generate novel derivatives with potentially enhanced biological activities. The enzymatic systems of microorganisms are capable of various reactions, including hydroxylation, O-methylation, demethylation, and hydrolysis. mdpi.com

Fungal cultures are widely employed for the biotransformation of flavonoids. Various species have demonstrated the ability to metabolize methoxyflavones, leading to a range of modified products.

Entomopathogenic filamentous fungi, such as those from the genera Beauveria and Isaria, have been extensively studied for their capacity to transform methoxyflavones. nih.govmdpi.com These fungi possess enzymatic systems that can catalyze progressive demethylation, hydroxylation, and 4-O-methylglucosylation. nih.gov The position and number of methoxy (B1213986) groups on the flavone structure significantly influence the rate and outcome of the biotransformation. nih.govmdpi.com

For instance, studies on 3'-methoxyflavone (B1200574) have shown that it is readily converted by several biocatalysts, likely due to the accessible position of the methoxy group for enzymatic action. nih.gov In the case of 5-methoxyflavone (B191841), transformation by Aspergillus niger strains and Penicillium chermesinum has been observed to yield 5,4'-dimethoxyflavone, while Aspergillus niger SBP was found to demethylate 5-methoxyflavone to 5-hydroxyflavone (B191505). researchgate.net

A study involving the biotransformation of 3-methoxyflavone (B191855) by strains of Aspergillus niger and Penicillium chermesinum resulted in the production of 3'-hydroxyflavon-3-yloxymethyl myristate, with the highest yields achieved by A. niger KB and its mutant SBP. nih.gov The transformation of 5,7-dimethoxyflavone (B190784) by selected entomopathogenic fungal strains led to the selective demethylation at the C-3' and C-4' positions of the B ring, yielding hydroxyl-derivatives such as 3'-hydroxy-5,7-dimethoxyflavone. acs.org

Table 1: Examples of Microbial Transformations of Methoxyflavones

Original Compound Microorganism Transformation Product(s) Reference
3-Methoxyflavone Aspergillus niger KB 3'-Hydroxyflavon-3-yloxymethyl myristate nih.gov
3-Methoxyflavone Aspergillus niger SBP 3'-Hydroxyflavon-3-yloxymethyl myristate nih.gov
5-Methoxyflavone Aspergillus niger MB 5,4'-Dimethoxyflavone researchgate.net
5-Methoxyflavone Aspergillus niger KB 5,4'-Dimethoxyflavone researchgate.net
5-Methoxyflavone Penicillium chermesinum 113 5,4'-Dimethoxyflavone researchgate.net
5-Methoxyflavone Aspergillus niger SBP 5-Hydroxyflavone researchgate.net
5,7-Dimethoxyflavone Entomopathogenic fungi 3'-Hydroxy-5,7-dimethoxyflavone acs.org
2'-Methoxyflavone Beauveria bassiana KCh J1 2'-Hydroxyflavone mdpi.com
3'-Methoxyflavone Beauveria bassiana KCh J1 3'-Hydroxyflavone mdpi.com

Enzymatic modification of flavonoids, including demethylation and glycosylation, is a key area of research for producing compounds with improved properties.

Enzymatic Demethylation:

The removal of a methyl group (demethylation) from a methoxyflavone can significantly alter its biological activity. Microbial enzymes, particularly cytochrome P450 monooxygenases, are often implicated in these oxidative reactions. researchgate.net For example, the transformation of 5-methoxyflavone to 5-hydroxyflavone is a demethylation reaction catalyzed by the enzymatic system of Aspergillus niger SBP. researchgate.net Similarly, the conversion of 5,7,3',4',5'-pentamethoxyflavone can involve selective demethylation. acs.org The drying process of citrus peels, which contain polymethoxyflavones, can also lead to demethylation, a process influenced by the acidic environment and endogenous enzymes. rsc.org While specific enzymatic demethylation studies on this compound are not widely reported, the general principles observed with other methoxyflavones suggest that similar transformations are plausible.

Enzymatic Glycosylation:

Glycosylation, the attachment of a sugar moiety to a molecule, is a common modification of flavonoids in nature. nih.gov This process can enhance the water solubility and stability of the compounds. researchgate.net Fungal cultures, particularly of the genus Isaria, have been shown to be effective biocatalysts for the glycosylation of flavonoids. mdpi.comnih.gov

In studies with 3-hydroxyflavone and 3-methoxyflavone, strains of Isaria fumosorosea and Isaria farinosa were used to produce glycosylated derivatives. nih.govmdpi.comnih.gov For substrates with a hydroxyl group at the C-3 position, the formation of O-β-d-glucopyranosides has been observed. nih.govmdpi.com Specifically, the biotransformation of 3-hydroxyflavone in I. fumosorosea KCH J2 culture yielded flavone 3-O-β-d-(4''-O-methyl)-glucopyranoside and flavone 3-O-β-d-glucopyranoside. nih.gov The transformation of 3-methoxyflavone in the same fungal culture resulted in 3-methoxyflavone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside. mdpi.com These findings indicate that the enzymatic machinery of these fungi can recognize and modify the flavonoid core at different positions.

Table 2: Examples of Enzymatic Glycosylation of Flavonoids

Substrate Biocatalyst Product(s) Yield Reference
3-Hydroxyflavone Isaria fumosorosea KCH J2 Flavone 3-O-β-d-(4''-O-methyl)-glucopyranoside 42.5% nih.gov
3-Hydroxyflavone Isaria fumosorosea KCH J2 Flavone 3-O-β-d-glucopyranoside 5% nih.gov
3-Methoxyflavone Isaria fumosorosea KCH J2 3-Methoxyflavone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside 29% mdpi.com
Quercetin Isaria fumosorosea KCH J2 3′,4′,5,7-Tetrahydroxyflavone 3-O-β-d-(4′′-O-methyl)-glucopyranoside 18.5% mdpi.com
Quercetin Isaria fumosorosea KCH J2 Isoquercetin 12% mdpi.com

Synthetic Strategies and Analog Preparation for 3 Hydroxy 5 Methoxyflavone

Total Synthesis Approaches to Flavones and Flavonols

Total synthesis provides the means to construct the flavone (B191248) backbone from basic chemical precursors. Flavonols, also known as 3-hydroxyflavones, and their methoxylated derivatives are accessible through several reliable synthetic pathways. mdpi.comresearchgate.net

The cyclization of chalcones (1,3-diaryl-2-propen-1-ones) is one of the most versatile and widely used methods for synthesizing the flavone core. mdpi.com This approach typically begins with the Claisen-Schmidt condensation of an appropriately substituted 2'-hydroxyacetophenone (B8834) with a benzaldehyde (B42025) derivative to form a 2'-hydroxychalcone (B22705). aip.org This intermediate then undergoes oxidative cyclization to yield the flavone structure.

Several reagents and conditions can be employed for this key cyclization step:

Algar-Flynn-Oyamada (AFO) Reaction : This classic method involves the base-catalyzed epoxidation of a 2'-hydroxychalcone with hydrogen peroxide, followed by acid- or base-catalyzed rearrangement and cyclization to form a 3-hydroxyflavone (B191502) (flavonol). researchgate.nettsijournals.com

Selenium Dioxide (SeO₂) : Refluxing the chalcone (B49325) with selenium dioxide in a solvent like dioxane is a conventional method for oxidative cyclization to produce flavones. tsijournals.comcore.ac.uk

Iodine-DMSO System : A more modern and efficient approach uses a catalytic amount of iodine in dimethyl sulfoxide (B87167) (DMSO). aip.orgtsijournals.com This system serves as a powerful oxidizing agent to facilitate the intramolecular cyclization of the chalcone into the flavone ring system. aip.org For instance, 7-hydroxy-4'-methoxyflavone has been synthesized by cyclizing 2',4'-dihydroxy-4-methoxychalcone (B191046) using an iodine catalyst in DMSO under reflux. aip.org

The general pathway for chalcone synthesis and subsequent cyclization is outlined below:

Table 1: Key Chalcone Cyclization Methods
Method Reagents and Conditions Intermediate Product Citations
Claisen-Schmidt Condensation 2'-hydroxyacetophenone, benzaldehyde, base (e.g., KOH) 2'-hydroxychalcone - aip.org
Algar-Flynn-Oyamada (AFO) 2'-hydroxychalcone, H₂O₂, base (e.g., NaOH) Chalcone epoxide 3-Hydroxyflavone researchgate.nettsijournals.com
Selenium Dioxide Oxidation 2'-hydroxychalcone, SeO₂, dioxane, reflux - Flavone tsijournals.comcore.ac.uk
Iodine-DMSO Cyclization 2'-hydroxychalcone, I₂, DMSO, reflux - Flavone aip.orgtsijournals.com

The introduction of methoxy (B1213986) groups onto the flavonol skeleton is a critical step in synthesizing compounds like 3-Hydroxy-5-methoxyflavone. This is typically achieved through methylation of the corresponding polyhydroxyflavone precursors. The regioselectivity of this reaction is a key challenge, often requiring the use of protecting groups or specific reaction conditions to methylate the desired hydroxyl group.

Common methylation strategies include:

Dimethyl Sulfate (B86663) (DMS) : Treatment with dimethyl sulfate in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972) is a standard method for methylation. core.ac.uk For example, the synthesis of 5,3',4'-trimethoxyflavone involved an initial methylation of 2',6'-dihydroxyacetophenone (B134842) with dimethyl sulfate.

Selective Demethylation : An alternative strategy involves the synthesis of a polymethoxyflavone followed by selective demethylation. For instance, the 5-methoxy group is known to be more labile under certain acidic conditions. Boron tribromide (BBr₃) is a potent reagent used for the complete demethylation of methoxyflavones to their corresponding hydroxyflavones. Conversely, reagents like aluminum chloride (AlCl₃) in acetonitrile (B52724) can selectively cleave the 5-methoxy group in the presence of a 7-methoxy group.

Baker-Venkataraman Rearrangement : This pathway offers an alternative to chalcone cyclization for building the flavone core. It involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone. researchgate.nettsijournals.com This method can be adapted to produce specific methoxy-substituted flavones by starting with appropriately methylated acetophenone (B1666503) and benzoic acid derivatives.

Table 2: Reagents for Flavonol Methylation and Demethylation

Reaction Reagent Conditions Outcome Citations
Methylation Dimethyl sulfate (DMS), K₂CO₃ Acetone, reflux Converts -OH to -OCH₃ core.ac.uk
Demethylation (Total) Boron tribromide (BBr₃) Dichloromethane Converts all -OCH₃ to -OH
Demethylation (Selective at C5) Aluminum chloride (AlCl₃) Acetonitrile Cleaves 5-OCH₃ group
Demethylation (Selective) Hydrogen bromide (HBr) Acetic acid Cleaves specific -OCH₃ groups based on lability mdpi.com

Chalcone Cyclization Routes

Derivatization and Chemical Modification for Structure-Activity Relationship Studies

To investigate how the chemical structure of this compound influences its properties, researchers synthesize a wide array of analogs. These modifications involve altering the substitution pattern on the flavone rings, which can modulate the compound's electronic and steric characteristics.

The number and position of hydroxyl and methoxy groups on the flavone scaffold are critical determinants of its biological activity. researchgate.net Synthetic efforts focus on creating libraries of analogs with varied substitution patterns to establish clear structure-activity relationships (SAR).

For example, a series of methoxylated and hydroxylated flavones were synthesized to evaluate their antiproliferative activity. The synthesis of 5,3',4'-trihydroxyflavone (B192587) and its trimethoxy analog demonstrated the importance of the substitution pattern on the B-ring. Studies have shown that the conversion of a hydroxyl group to a methoxy group can significantly alter a flavonoid's ability to penetrate cell membranes, which is a desirable feature for therapeutic agents. mdpi.com Microbial transformation has also been used as a method to introduce hydroxyl groups onto the flavone skeleton; for instance, certain fungal strains can hydroxylate 5-methoxyflavone (B191841) at the C-4' position. researchgate.net

Attaching heterocyclic rings to the flavone backbone is a strategy used to create hybrid molecules with potentially novel properties. Five-membered heterocycles like pyrrolidine, thiazole, and triazole are common choices due to their prevalence in biologically active compounds. nih.gov

Synthetic approaches often involve the cyclization of chalcone derivatives with various reagents to form the desired heterocyclic moiety. nih.gov

Pyrazolines : These can be synthesized by the cyclo-condensation reaction of a chalcone with hydrazine (B178648) derivatives. nih.gov

Pyrimidines : Cyclization of a chalcone with urea, thiourea, or guanidine (B92328) can yield pyrimidine-substituted flavonoids. nih.gov

Triazoles : Hybrid compounds featuring 1,2,3-triazole rings have been synthesized through the chemical derivatization of the hydroxyl groups of flavonoids like chrysin (B1683763) and kaempferol (B1673270). mdpi.com

Other Heterocycles : Flavone derivatives have also been synthesized with substitutions of morpholine, piperidine, N-methyl piperazine, and imidazole (B134444) rings. nih.gov

These modifications can significantly alter the parent molecule's size, polarity, and hydrogen-bonding capabilities, leading to different interactions with biological targets.

The introduction of a trifluoromethyl (-CF₃) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability and membrane permeability. Synthesizing trifluoromethylated flavone analogs allows for the study of how this strongly electron-withdrawing group affects the compound's properties.

The synthesis of these analogs can be achieved through various methods:

Direct Trifluoromethylation : Reagents such as S-(trifluoromethyl)diphenylsulfonium triflate are used for the direct introduction of the -CF₃ group onto aromatic rings. beilstein-journals.org

Building Block Approach : A more common strategy involves using trifluoromethyl-containing building blocks. For example, trifluoroacetyl-substituted precursors can be used in cyclocondensation reactions to build the final heterocyclic structure. mdpi.com The Ruppert-Prakash reagent (TMSCF₃) is widely used for the nucleophilic trifluoromethylation of carbonyl compounds, which can be key intermediates in the synthesis of more complex trifluoromethylated molecules. semanticscholar.org

Mechanistic Investigations of Biological Activities of 3 Hydroxy 5 Methoxyflavone and Its Analogs

Anticancer and Antiproliferative Mechanisms

The anticancer activity of methoxyflavones is attributed to their ability to interfere with key processes in cancer cell progression, including proliferation and survival. The strategic placement of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) scaffold is crucial for their cytotoxic effects. mdpi.com

Modulation of Cellular Signaling Pathways

Methoxyflavone analogs exert their anticancer effects by targeting specific protein markers and subsequently activating or inhibiting downstream signaling cascades that are critical for cancer cell growth and survival. mdpi.comresearchgate.net

The methoxy group on the flavone structure is recognized for promoting cytotoxic activity by targeting various protein markers within cancer cells, facilitating the binding between the ligand (the flavone) and the protein. mdpi.com The hydroxyl group is also a significant contributor, forming hydrogen bonds with protein markers associated with cancer cell death mechanisms. mdpi.com

One of the key mechanisms involves the inhibition of enzymes responsible for carcinogen activation, such as Cytochrome P450 enzymes CYP1A1 and CYP1B1. nih.gov For instance, 3′,4′-dimethoxyflavone acts as an Aryl hydrocarbon Receptor (AhR) antagonist, inhibiting CYP1B1 at both the mRNA and protein levels. nih.gov Furthermore, certain methoxyflavones like 7-methoxyflavone (B191842) and 7,4′-dimethoxyflavone are potent inhibitors of aromatase, an enzyme that converts testosterone (B1683101) to estradiol, which is crucial in hormone-sensitive cancers. nih.gov

Some hydroxylated polymethoxyflavones (PMFs) have been shown to target the AKT signaling pathway. For example, 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone (DH-PMF) was found to inhibit the phosphorylation of AKT and glycogen (B147801) synthase kinase 3 beta (GSK3β), which are closely linked to cell survival. This inhibition leads to a reduction in cell survival proteins.

The table below summarizes the protein targets of various methoxyflavone analogs.

CompoundTarget Protein/EnzymeCancer Type/Cell LineEffectReference
3′,4′-DimethoxyflavoneCYP1B1, AhREsophageal, Oral, Breast CancerInhibition nih.gov
7-MethoxyflavoneAromataseHormone-sensitive cancersInhibition nih.gov
7,4′-DimethoxyflavoneAromataseHormone-sensitive cancersInhibition nih.gov
5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavoneAKT, GSK3βLeukemia (KBM-5)Inhibition of phosphorylation
5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavoneSTAT3Mouse SkinInhibition of phosphorylation and translocation oup.com

This table is interactive. Click on the headers to sort the data.

The interaction of methoxyflavones with protein markers triggers a cascade of downstream signaling events, ultimately leading to cell death. mdpi.com These compounds can modulate several key signaling pathways implicated in cancer.

MAPK and Akt Signaling Pathways: Nobiletin (B1679382) (5,6,7,8,3′,4′-hexamethoxyflavone) and its isomer 5,6,7,3′,4′,5′-hexamethoxyflavone have been shown to inhibit the MAPK and Akt signaling pathways in triple-negative breast cancer cells. nih.gov Similarly, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF) can suppress the TPA-induced activation of extracellular signal-regulated kinase 1/2 (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and the PI3K/Akt pathway. oup.com

NF-κB Pathway: 5-OH-HxMF has been observed to reduce the nuclear translocation of the nuclear factor-κB (NF-κB) subunit by preventing the phosphorylation of its inhibitor, IκBα. oup.com

cAMP/PKA/CREB Pathway: In PC12 cells, 5-OH-HxMF was found to enhance the phosphorylation of the cyclic AMP response element-binding protein (CREB) and increase intracellular cAMP levels and protein kinase A (PKA) activity, suggesting a role for the cAMP/PKA/CREB pathway. nih.gov

FLT3 Pathway: In acute myeloid leukemia (AML), where FMS-like tyrosine kinase 3 (FLT3) is often overexpressed, certain flavone derivatives have shown potent cytotoxic activity in cell lines with FLT3-internal tandem duplication (FLT3-ITD). researchgate.net

Protein Marker Targeting

Induction of Programmed Cell Death (Apoptosis)

A primary mechanism by which methoxyflavones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often initiated by the generation of reactive oxygen species and subsequent mitochondrial dysfunction. nih.govacs.orgplos.org

Several studies have highlighted the role of ROS generation in the apoptotic activity of hydroxylated methoxyflavones. nih.govacs.orgplos.orgresearchgate.net

For example, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF) induces apoptosis in human leukemia (HL-60) cells through the production of ROS. nih.govacs.org This ROS generation is an early event in the apoptotic process, preceding other key markers of apoptosis. nih.govacs.org The resulting oxidative stress can lead to irreparable DNA damage, which in turn triggers the apoptotic cascade. nih.govresearchgate.net Antioxidants have been shown to suppress the apoptosis induced by 5-OH-HxMF, confirming the critical role of ROS. nih.govresearchgate.net

Similarly, 5-hydroxy-7-methoxyflavone (HMF) was found to induce a significant, dose-dependent increase in intracellular ROS levels in human colon carcinoma (HCT-116) cells. plos.orgnih.govresearchgate.net This increase in ROS was identified as the crucial mediator of apoptosis, leading to the activation of the mitochondrial apoptosis pathway. plos.orgnih.govresearchgate.net

The intrinsic pathway of apoptosis is heavily reliant on mitochondrial function. nih.gov The generation of ROS by methoxyflavone analogs often leads to the disruption of the mitochondrial membrane potential (Δψm). plos.orgnih.gov

A decrease in the mitochondrial membrane potential is a key event that can lead to the remodeling of the mitochondrial matrix, which exposes cytochrome c and facilitates its release from the intermembrane space into the cytosol. nih.gov The release of cytochrome c is a critical step that activates the caspase cascade, leading to the execution of apoptosis. nih.govacs.orgresearchgate.net

Studies on 5-OH-HxMF have shown that ROS generation occurs before cytochrome c release and caspase activation. nih.govacs.orgresearchgate.net This compound was also found to up-regulate the pro-apoptotic protein Bax, which is involved in permeabilizing the mitochondrial outer membrane. nih.govresearchgate.net In the case of 5-hydroxy-7-methoxyflavone (HMF), treatment of HCT-116 cells resulted in a depleted mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the activation of pro-apoptotic proteins like BID and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. plos.orgnih.gov

The table below presents the IC₅₀ values for various methoxyflavone analogs in different cancer cell lines, illustrating their cytotoxic potential.

CompoundCancer Cell LineTreatment DurationIC₅₀ ValueReference
Chrysosplenetin (5,4′-dihydroxy-3,6,7,3′-TeMF)MCF-7 (Breast)72 h0.3 µM mdpi.com
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 (Breast)72 h21.27 µM mdpi.com
5-demethyltangeritin (5-hydroxy-6,7,8,4′-TeMF)PC3 (Prostate)48 h11.8 µM mdpi.compreprints.org
Tangeritin (5,6,7,8,4′-PeMF)PC3 (Prostate)48 h17.2 µM mdpi.compreprints.org
5,6′-dihydroxy-2′,3′-DMFSCC-25 (Oral)48 h40.6 µM mdpi.compreprints.org
4′,5′-dihydroxy-5,7,3′-TMFHCC1954 (Breast)Not specified8.58 µM preprints.org
5,4′-dihydroxy-6,7-DMFMOLM-13 (Leukemia)72 h2.6 µM researchgate.net
5,4′-dihydroxy-6,7-DMFMV4-11 (Leukemia)72 h2.6 µM researchgate.net

This table is interactive. Click on the headers to sort the data.

Caspase Activation Pathways (e.g., Caspase-3, Caspase-9)

Current scientific literature available through public research databases does not provide specific details on the direct effects of 3-Hydroxy-5-methoxyflavone on caspase activation pathways, including the activity of key executioner caspases such as Caspase-3 and initiator caspases like Caspase-9. While studies on other methoxyflavone analogs show modulation of these apoptotic pathways, research focusing solely on this compound is required to determine its specific role in caspase-mediated cell death.

DNA Damage Induction and DNA Damage-Inducible Gene Expression (e.g., GADD153)

Investigations into the interaction between flavones and genetic material have explored their potential to bind to DNA. However, studies on the binding properties of the flavonoid scaffold have indicated that the presence of a hydroxyl group at the 3-position, as seen in 3-hydroxyflavone (B191502), does not enhance DNA binding.

There is currently a lack of specific research data on the ability of this compound to induce the expression of DNA damage-inducible genes, such as GADD153 (Growth Arrest and DNA Damage-inducible gene 153). While analogs like 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) have been shown to enhance GADD153 expression, similar mechanistic data for this compound is not available. nih.govglobalsciencebooks.info

Modulation of Apoptotic and Anti-apoptotic Proteins (e.g., Bax, Bcl-2)

There is no specific information in the reviewed scientific literature regarding the direct modulatory effects of this compound on the expression or activity of key apoptotic and anti-apoptotic proteins from the Bcl-2 family, such as Bax and Bcl-2. The balance between these proteins is a critical control point in the mitochondrial pathway of apoptosis, but the influence of this particular compound on this ratio has not been documented.

Cell Cycle Regulation and Growth Inhibition in Cancer Cell Lines

Detailed studies focusing exclusively on the effects of this compound on cell cycle progression and its growth-inhibitory potential against various cancer cell lines are not prevalent in the current body of scientific research. While many methoxyflavone analogs have been shown to arrest the cell cycle at different phases (such as G1 or G2/M) and inhibit cancer cell proliferation, specific data delineating these effects for this compound are needed. nih.govnih.govspandidos-publications.com

Enzyme Inhibition Relevant to Cancer Progression (e.g., Aromatase, CYP1A1)

Aromatase (CYP19) Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent cancers. nih.gov Research into the structure-activity relationships of flavonoids has shown that the presence of a hydroxyl group in the 3-position of the flavone structure, as in flavonols, tends to reduce the compound's inhibitory capacity against aromatase. caldic.com

Cytochrome P450 1A1 (CYP1A1) CYP1A1 is an enzyme involved in the metabolic activation of pro-carcinogens, such as polycyclic aromatic hydrocarbons. nih.gov Inhibition of CYP1A1 is considered a potential strategy for cancer chemoprevention. nih.govbiocrick.com Studies on human recombinant CYP1A1 have shown that 3-hydroxyflavone (3-HF) is a potent mixed-type inhibitor of its catalytic activity. nih.gov

Table 1: Inhibitory Activity of 3-Hydroxyflavone against Human CYP1A1

Compound Target Enzyme Activity IC50 Value Type of Inhibition

Data sourced from toxicological studies on human recombinant enzymes. nih.gov

Anti-inflammatory Mechanistic Pathways

Inhibition of Pro-inflammatory Mediators (e.g., iNOS, COX-2, TNF-α, IL-1β)

The anti-inflammatory potential of flavonoids is an area of active research. Studies suggest that flavonol (3-hydroxyflavone) may contribute to anti-inflammatory effects through the inhibition of key pro-inflammatory cytokines. researchgate.net Research has pointed to the potential of 3-hydroxyflavone and its derivatives to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β), although detailed dose-response studies and the precise molecular mechanisms for this specific compound are still under investigation. researchgate.net There is no specific data available concerning the direct inhibitory effect of this compound on the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Table 2: Mentioned Compounds

Compound Name Abbreviation
This compound -
3-Hydroxyflavone 3-HF
5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone 5-OH-HxMF
Growth Arrest and DNA Damage-inducible gene 153 GADD153
B-cell lymphoma 2 Bcl-2
Bcl-2-associated X protein Bax
Cytochrome P450 1A1 CYP1A1
Aromatase (Cytochrome P450 19) CYP19
Tumor necrosis factor-alpha TNF-α
Interleukin-1-beta IL-1β
Inducible nitric oxide synthase iNOS

Nuclear Factor-kappa B (NF-κB) Inactivation

The anti-inflammatory properties of methoxyflavones are significantly linked to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). up.ac.za Under normal conditions, NF-κB dimers are held inactive in the cytoplasm by an inhibitory protein called IκB. nih.gov Upon stimulation by inflammatory signals, IκB is phosphorylated by IκB kinase (IKK) and subsequently degraded, allowing the NF-κB dimer (most commonly p65/p50) to translocate to the nucleus and initiate gene transcription. nih.gov

Research on analogs of this compound provides substantial insight into this mechanism. For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) has been shown to significantly inhibit the nuclear translocation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophage cells. up.ac.za This effect is directly associated with the prevention of IκBα degradation, which effectively traps NF-κB in the cytoplasm. up.ac.zafrontiersin.org Similarly, another analog, 3,5,6,7,3′,4′-hexamethoxyflavone (QUE), represses the production of inflammatory mediators by interrupting the phosphorylation of the NF-κB inhibitor IκB-α, which in turn decreases the nuclear translocation of the p65 subunit. mdpi.com These findings suggest that a primary anti-inflammatory mechanism for these polymethoxyflavones is the suppression of the NF-κB pathway by targeting the phosphorylation and degradation of its key inhibitor, IκBα. nih.govmdpi.com

Antioxidant Mechanistic Roles

The antioxidant capabilities of flavonoids are fundamental to their protective effects. These mechanisms involve the direct neutralization of reactive oxygen species (ROS) and the mitigation of cellular damage caused by oxidative stress.

Free Radical Scavenging Capabilities

The core of the antioxidant action of flavonoids lies in their chemical structure, which enables them to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net The presence and position of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the flavone backbone are critical determinants of this activity. Structure-activity relationship studies have consistently shown that a hydroxyl group at the C-3 position is essential for high antioxidant potential. silae.it

While direct data for this compound is limited, studies on its analogs underscore the importance of the 3-hydroxy configuration. Methoxyflavones are known to directly scavenge damaging ROS such as superoxide (B77818) and hydroxyl radicals. uonbi.ac.ke The radical scavenging potential of several related methoxyflavones has been quantified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, with results often presented as IC50 values (the concentration required to scavenge 50% of radicals). For example, 3,5,3′-trihydroxy-7,4′-dimethoxyflavone has demonstrated potent DPPH scavenging activity. up.ac.za It is generally observed that flavonols (which possess a 3-hydroxyl group) exhibit superior antioxidant activity compared to their 3-methoxyflavone (B191855) counterparts. mdpi.com

Table 1: Free Radical Scavenging Activity (DPPH) of this compound Analogs
CompoundDPPH Scavenging IC50Source
3,5,3′-Trihydroxy-7,4′-dimethoxyflavone40.3 µM mdpi.com
3,5,3′-Trihydroxy-7,4′-dimethoxyflavone6.27 µg/mL up.ac.za
5,7-Dihydroxy-3,4′-dimethoxyflavone89 µM mdpi.com
5-Hydroxy-4',6,7-tetramethoxyflavone (5-demethyl sinensetin)1.23 µg/mL cymitquimica.com
5,7,3',4'-Tetrahydroxy-3-methoxyflavone2.51 mg/L up.ac.za

Attenuation of Oxidative Damage

Beyond direct radical scavenging, methoxyflavones protect cells by mitigating the downstream consequences of oxidative stress. Oxidative damage often manifests as lipid peroxidation and compromised function of endogenous antioxidant enzymes. Studies on 7-Methoxyflavone demonstrated its ability to protect human erythrocytes from hydrogen peroxide-induced damage. researchgate.net The compound was found to reduce lipid peroxidation and concurrently increase the activities of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). researchgate.net

In a different context, 5-Hydroxy-7-methoxyflavone was observed to induce apoptosis in human colon carcinoma cells by generating ROS, highlighting a pro-oxidant therapeutic potential in cancer treatment. molaid.com This treatment also led to a decrease in the expression of antioxidant enzymes. molaid.com Furthermore, certain hydroxyflavones, such as baicalein, have shown potent protection against oxidative stress in cell lines even at nanomolar and picomolar concentrations, suggesting a highly efficient mechanism that may involve acting as redox mediators to enable endogenous antioxidants. plos.org

Central Nervous System (CNS) Activity Mechanisms (insights from related methoxyflavones)

The neuroactive properties of methoxyflavones are attributed to their interaction with various CNS receptors and ion channels. While direct evidence for this compound is sparse, extensive research on its close analog, 5-methoxyflavone (B191841), provides significant mechanistic insights.

Receptor Binding Affinities (e.g., GABAA, Adenosine (B11128), Glycine, NMDA Receptors)

A primary mechanism for the CNS depressant effects of flavonoids is their interaction with the gamma-aminobutyric acid type A (GABAₐ) receptor, the main inhibitory neurotransmitter receptor in the brain. Both 5- and 6-methoxy derivatives of flavones have been identified as positive allosteric modulators of GABAₐ receptors. uonbi.ac.ke

Molecular docking studies have elucidated the binding potential of 5-methoxyflavone to multiple CNS receptors involved in sedation and anxiolysis. These in silico analyses show a favorable binding affinity for GABAₐ, adenosine, glycine, and N-methyl-D-aspartate (NMDA) receptors. The hypnotic effect of 5-methoxyflavone in animal models was abolished by antagonists for these respective receptors, confirming their involvement. Further studies identified good binding affinity specifically towards the α2 subunit-containing GABAₐ receptors and serotonergic 5HT₁ₐ receptors, which are implicated in anxiolytic effects. mdpi.com The binding affinities, expressed as Atomic Contact Energy (ACE) values, quantify the interaction strength between 5-methoxyflavone and these key CNS targets.

Table 2: Predicted Binding Affinities (ACE) of 5-Methoxyflavone to CNS Receptors
Receptor TargetLigandAtomic Contact Energy (ACE) (Kcal/Mol)Source
GABAₐ (α2 subunit)5-Methoxyflavone-222.82 mdpi.com
Adenosine A₁5-Methoxyflavone-195.12
Adenosine A₂ₐ5-Methoxyflavone-214.28
Adenosine A₃5-Methoxyflavone-215.11
NMDA (2A subunit)5-Methoxyflavone-210.15
Glycine (α1 subunit)5-Methoxyflavone-223.57

Ion Channel Modulation (e.g., KATP channels, Calcium Channels)

In addition to receptor binding, methoxyflavones appear to modulate the activity of various ion channels. Evidence points to the involvement of ATP-sensitive potassium (Kₐₜₚ) channels. The anti-neuropathic effects of 3′,4′-dihydroxyflavone in mice were reversed by glibenclamide, a known Kₐₜₚ channel blocker, strongly suggesting that this channel is a target. Flavonoids like naringenin (B18129) have also been shown to decrease Kₐₜₚ channel activity, which in turn leads to the opening of voltage-dependent Ca²⁺ channels and subsequent insulin (B600854) release in pancreatic β-cells.

The modulation of calcium channels is a critical mechanism for controlling neuronal excitability. frontiersin.org While direct studies on methoxyflavones are emerging, the broader context of natural compounds shows that T-type calcium channels (TTCCs) are significant molecular targets. For example, extracts from Lavender and Rosemary, known for their neuroprotective effects, inhibit Caᵥ3.2, a type of TTCC. Given that T-type channels are widely expressed in the nervous system and modulate neuronal firing, their interaction with flavonoids represents a plausible mechanism for the observed CNS effects. frontiersin.org

Vasorelaxation Mechanisms (insights from related methoxyflavones)

The vasorelaxant properties of methoxyflavones are generally attributed to their complex interactions with various signaling pathways within the vascular system. Research on analogs like 3′-hydroxy-5,6,7,4′-tetramethoxyflavone (TMF), eupatorin, and sinensetin (B1680974) has revealed a multi-pathway mechanism of action. miloa.eudaneshyari.comnih.gov These studies, primarily conducted on isolated rat aortic rings, provide a strong basis for predicting the behavior of this compound.

Nitric Oxide/Soluble Guanylyl Cyclase/Cyclic GMP (NO/sGC/cGMP) Pathway Involvement

A predominant mechanism for vasorelaxation induced by many flavonoids is the activation of the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. academicjournals.org In this pathway, NO produced by endothelial cells diffuses into vascular smooth muscle cells, where it stimulates sGC to produce cGMP, a second messenger that mediates relaxation.

Studies on several methoxyflavones, including TMF, eupatorin, and sinensetin, have confirmed the involvement of this pathway. miloa.eudaneshyari.comnih.gov The vasorelaxant effects of these compounds were significantly diminished in the presence of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of NO synthase, and methylene (B1212753) blue or ODQ, which inhibit sGC. miloa.eudaneshyari.comnih.gov This indicates that their action is at least partially dependent on endothelial NO production and the subsequent cGMP signaling cascade. For instance, in studies with 6,8-dihydroxy-4'-methoxyflavone, the vasorelaxant response was almost entirely abolished in endothelium-denuded aortic rings, highlighting the critical role of the endothelium in mediating its effects through the NO/sGC/cGMP pathway. academicjournals.org Similarly, 5,7-dimethoxyflavone (B190784) has been shown to cause endothelium-dependent relaxation that is partly mediated by the NO-cGMP pathway. nih.gov

Prostacyclin Pathway Activation

The prostacyclin (PGI2) pathway represents another avenue for endothelium-dependent vasorelaxation. PGI2 is synthesized by the cyclooxygenase (COX) enzyme and induces relaxation of vascular smooth muscle. The involvement of this pathway can be investigated using COX inhibitors like indomethacin (B1671933).

Research on TMF, eupatorin, and sinensetin has shown that indomethacin can reduce their vasorelaxant effects, suggesting a contribution from the prostacyclin pathway. miloa.eudaneshyari.comnih.gov This indicates that these methoxyflavones may stimulate the production of vasodilatory prostaglandins. However, in some other flavonoids, the role of prostacyclin appears to be minor compared to the dominant NO pathway. nih.gov

Modulation of Calcium and Potassium Channels

Direct effects on ion channels in vascular smooth muscle cells represent a significant endothelium-independent mechanism of vasorelaxation. The intracellular calcium (Ca2+) concentration is a key determinant of vascular tone.

Many methoxyflavones, including TMF, eupatorin, and sinensetin, have been found to inhibit Ca2+ influx from the extracellular space and its release from intracellular stores like the sarcoplasmic reticulum. miloa.eudaneshyari.comnih.govnih.gov This is evidenced by their ability to inhibit contractions induced by high potassium chloride (KCl) and to reduce the contractile response to calcium in a calcium-free medium. daneshyari.comnih.gov

Furthermore, the opening of potassium (K+) channels in vascular smooth muscle cells leads to hyperpolarization and subsequent relaxation. Several types of K+ channels are implicated in the action of methoxyflavones. The vasorelaxant effects of TMF, eupatorin, and sinensetin were significantly reduced by various K+ channel blockers, including tetraethylammonium (B1195904) (a non-selective K+ channel blocker), 4-aminopyridine (B3432731) (a voltage-dependent K+ channel blocker), and barium chloride (an inward-rectifier K+ channel blocker). miloa.eudaneshyari.comnih.gov This suggests that these compounds act on multiple types of potassium channels to induce vasorelaxation. Studies on 5-hydroxyflavone (B191505) also point to the involvement of large-conductance, calcium-activated potassium channels. nih.gov

Muscarinic and Beta-Adrenergic Receptor Interactions

The autonomic nervous system also plays a role in regulating vascular tone. Muscarinic and beta-adrenergic receptors are key components of this regulation. While not typically the primary mechanism, some methoxyflavones have been shown to interact with these receptors.

The vasorelaxant effects of TMF, eupatorin, and sinensetin were attenuated by atropine (B194438) (a muscarinic receptor antagonist) and propranolol (B1214883) (a beta-adrenergic receptor antagonist), indicating an interaction with these receptor pathways. miloa.eudaneshyari.comnih.gov For TMF, the dependency on muscarinic receptors appeared to be more significant than on β2-adrenergic receptors. miloa.eu

Table 1: Summary of Mechanistic Insights from Related Methoxyflavones

MechanismKey Findings from Analogs (TMF, Eupatorin, Sinensetin)Supporting Evidence
NO/sGC/cGMP Pathway Vasorelaxation is significantly reduced by inhibitors of NO synthase (L-NAME) and soluble guanylyl cyclase (methylene blue, ODQ). miloa.eudaneshyari.comnih.govEndothelium-dependent relaxation observed. miloa.euacademicjournals.orgnih.gov
Prostacyclin Pathway Vasorelaxant effect is partially inhibited by the cyclooxygenase inhibitor indomethacin. miloa.eudaneshyari.comnih.govSuggests involvement of vasodilatory prostaglandins.
Calcium Channel Modulation Inhibition of Ca2+ influx and release from intracellular stores. miloa.eudaneshyari.comnih.govnih.govReduced contraction in response to high KCl and external Ca2+. daneshyari.comnih.gov
Potassium Channel Modulation Vasorelaxation is attenuated by various K+ channel blockers (TEA, 4-AP, BaCl2). miloa.eudaneshyari.comnih.govnih.govImplies opening of multiple types of K+ channels.
Receptor Interactions Vasorelaxant effect is reduced by atropine (muscarinic antagonist) and propranolol (beta-adrenergic antagonist). miloa.eudaneshyari.comnih.govSuggests modulation of autonomic receptor signaling.

Structure Activity Relationship Sar Studies of 3 Hydroxy 5 Methoxyflavone and Its Derivatives

Influence of Hydroxyl and Methoxy (B1213986) Group Positions on Biological Activities

The bioactivity of a flavonoid is not merely determined by the presence of hydroxyl (-OH) and methoxy (-OCH3) groups, but critically by their specific placement on the A, B, and C rings.

The A-ring, particularly with substitutions at the C5 and C7 positions, plays a significant role in the biological profile of flavonoids. For 3-Hydroxy-5-methoxyflavone, the key features are the methoxy group at C5 and the unsubstituted C7 position.

Generally, hydroxylation at C5 and C7 is a common feature in bioactive flavonoids. oup.com The 5-hydroxyl group is particularly important as it can form a hydrogen bond with the C4-keto group on the C-ring, which contributes to the planarity and electron delocalization across the molecule. mdpi.com This structural feature is often associated with antioxidant and anti-inflammatory activities. researchgate.net Studies on various flavones have shown that a 5-hydroxyl group is important for activity against certain bacteria like MRSA. nih.gov

The replacement of a hydroxyl group with a methoxy group, as seen in this compound, significantly alters the molecule's properties. Methoxylation generally increases lipophilicity, which can enhance passage through biological membranes. frontiersin.org However, it can also diminish activities that rely on the hydrogen-donating ability of a free hydroxyl group, such as radical scavenging. nih.gov For instance, in studies on HL60 leukemia cells, 5-methoxyflavone (B191841) showed significant antiproliferative activity, whereas 6-methoxyflavone (B191845) was inactive, highlighting the importance of the substitution position on the A-ring. iiarjournals.org The combination of a 5-hydroxyl and a 7-methoxy group has been specifically studied, demonstrating that this pattern can be crucial for certain biological effects like inducing skeletal muscle hypertrophy. researchgate.net

CompoundSubstitution PatternObserved Activity/PropertyReference
5-Hydroxyflavone (B191505) 5-OHActive against MRSA; possesses antiproliferative properties. nih.govresearchgate.net
7-Methoxyflavone (B191842) 7-OCH3Shows moderate antiproliferative activity. iiarjournals.orgresearchgate.net
5,7-Dihydroxyflavone (Chrysin) 5,7-diOHImportant for anti-MRSA activity. oup.comnih.gov
5-Methoxyflavone 5-OCH3Demonstrates significant antiproliferative activity in HL60 cells. iiarjournals.org
5-Hydroxy-7-methoxyflavone 5-OH, 7-OCH3Induces skeletal muscle hypertrophy. researchgate.net

The substitution pattern on the B-ring is a primary determinant of the antioxidant capacity of flavonoids. nih.govscispace.com Key features for high antioxidant activity include the presence of multiple hydroxyl groups, especially a 3',4'-dihydroxy configuration (a catechol group). nih.govpan.olsztyn.pl This structure is highly effective at scavenging reactive oxygen species (ROS) because it can donate a hydrogen atom and stabilize the resulting radical. nih.govscispace.com Flavonoids possessing a catechol B-ring are potent inhibitors of lipid peroxidation. nih.gov

This compound has an unsubstituted B-ring, which generally results in weaker radical scavenging potential compared to its polyhydroxylated counterparts like quercetin (B1663063) (3',4'-dihydroxy) or myricetin (B1677590) (3',4',5'-trihydroxy). oup.comnih.gov The introduction of hydroxyl or methoxy groups to the B-ring of a 3-hydroxyflavone (B191502) scaffold would be expected to modulate its activity significantly.

Hydroxylation: Adding a 4'-hydroxyl group or a 3',4'-dihydroxy group would likely enhance antioxidant and anti-inflammatory activities. oup.comscienceopen.com For example, the flavonol kaempferol (B1673270) (3,5,7,4'-tetrahydroxyflavone) generally shows greater bioactivity than flavones lacking the B-ring hydroxyls. scienceopen.com

Methoxylation: O-methylation of the B-ring hydroxyl groups typically decreases radical scavenging capacity but increases lipophilicity, which may enhance other activities, such as antiproliferative effects, by improving cell uptake. nih.govscienceopen.com

B-Ring SubstitutionExample Compound(s)General Effect on BioactivityReference
Unsubstituted Chrysin (B1683763), this compoundWeak radical scavenging potential. oup.comnih.gov
4'-OH Kaempferol, ApigeninEnhanced bioactivity over unsubstituted B-ring flavonoids. oup.comscienceopen.com
3',4'-diOH (Catechol) Quercetin, LuteolinStrong antioxidant and radical scavenging activity; potent inhibitor of lipid peroxidation. oup.comnih.govpan.olsztyn.pl
3',4',5'-triOH MyricetinVery strong antioxidant activity. oup.comnih.gov

The C-ring's structure, particularly the presence of a C2=C3 double bond and a C3-hydroxyl group, is critical for the classification and activity of flavonols like this compound. foodengprog.org

The 3-OH group is a highly decisive moiety for improving many biological effects. scienceopen.com Its presence, combined with the C2=C3 double bond, allows for electron delocalization across the molecule, which is crucial for antioxidant activity. semanticscholar.org Removal of the 3-OH group can annul the coplanarity between the B-ring and the rest of the molecule, compromising scavenging ability. nih.govsemanticscholar.org For example, the flavonol kaempferol shows significantly higher antiproliferative activity than its 3-deoxy equivalent, apigenin. scienceopen.com Similarly, quercetin is more potent than luteolin. The 3-OH group is also considered a key feature for binding to certain biological targets. scienceopen.comscispace.com

Methylation or glycosylation of the 3-OH group generally leads to a decrease in antioxidant activity. scienceopen.com This modification can increase steric hindrance and removes a key hydrogen-donating site. scienceopen.com In one study, biotransformation of 3-methoxyflavone (B191855) by fungal cultures led to the formation of a product with an additional hydroxyl group on the B-ring, indicating that the 3-methoxy structure can be a substrate for further enzymatic modification. mdpi.com The C2=C3 double bond itself is also vital; its absence in the corresponding flavanones (which have a saturated C-ring) eliminates the conjugation between the A and B rings, typically reducing activity. researchgate.netsemanticscholar.org

C-Ring FeatureComparison Pair (Flavonol vs. Flavone)ObservationReference
Presence of 3-OH Group Kaempferol vs. ApigeninKaempferol shows significantly higher antiproliferative activity. scienceopen.com
Presence of 3-OH Group Quercetin vs. LuteolinQuercetin often exhibits stronger bioactivity. scienceopen.com
C2=C3 Double Bond Flavonols/Flavones vs. FlavanonesThe double bond is crucial for antioxidant activity and cytotoxicity by enabling conjugation between the A and B rings. researchgate.netsemanticscholar.org

B-Ring Substitution Effects

Role of Lipophilicity and Hydrophilic Interactions in Biological Efficacy

A delicate balance between lipophilicity and hydrophilicity is required for a flavonoid to exert a biological action. researchgate.net

Hydrophobic Character: The basic flavone (B191248) skeleton (C6-C3-C6) is inherently lipophilic. Methoxy groups (-OCH3) and additional alkyl groups further increase this lipophilicity. intec.edu.dopreprints.org Increased lipophilicity can improve a compound's ability to interact with and cross cell membranes. thieme-connect.com

Hydrophilic Character: Hydroxyl groups (-OH) and glycoside (sugar) moieties add polarity and hydrophilic character to the molecule. intec.edu.do

The compound this compound represents a blend of these features. The methoxy group at C5 increases its lipophilicity compared to its dihydroxy analog (e.g., 3,5-dihydroxyflavone), while the 3-hydroxyl group provides a polar, hydrogen-bonding site. An optimal balance is necessary; excessively lipophilic compounds may get trapped within the lipid bilayer of membranes, while overly hydrophilic compounds may be unable to penetrate the membrane at all. researchgate.netintec.edu.do Recent studies suggest that the co-existence of hydroxyl and methoxy groups can be synergistic, with the polar -OH group helping to overcome the solubility and transport challenges of highly methoxylated (and thus very lipophilic) flavonoids. researchgate.netpreprints.org

The physicochemical balance directly influences how a flavonoid interacts with a cell. Flavonoids can cross membranes via passive diffusion or through membrane transporters. mdpi.commdpi.com

The lipophilicity of a flavonoid is a key factor influencing its ability to be absorbed and to interact with cell membranes. thieme-connect.com More lipophilic flavonoids, such as those with methoxy groups, can partition more readily into the hydrophobic core of the membrane. psu.edu This can modulate the physical properties of the membrane and allow the flavonoid to scavenge radicals within the lipid environment. psu.edu In contrast, more hydrophilic flavonoids tend to interact with the polar headgroups of lipids at the membrane surface. psu.edu

Balancing Hydrophobic and Polar Moieties

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies are instrumental in predicting their interaction with biological targets and optimizing their structure for enhanced efficacy.

Comparative Molecular Field Analysis (CoMFA) for Receptor Binding

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. This method is particularly useful for understanding how ligands like this compound interact with receptor binding sites.

A key application of CoMFA for this compound has been in the study of its metabolism, specifically its glucuronidation by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9). Glucuronidation is a major pathway for the elimination of flavonoids, and understanding its kinetics is crucial for predicting their bioavailability.

In a study involving 30 flavonols, including this compound, a CoMFA model was developed to predict the kinetic parameters of 3-O-glucuronidation. researchgate.net The molecules were aligned using a pharmacophore model to ensure a consistent orientation within the virtual 3D grid. The resulting CoMFA models for both the maximum velocity (Vmax) and intrinsic clearance (CLint) of the reaction showed strong predictive power. researchgate.net

The CoMFA model for Vmax yielded a cross-validated correlation coefficient (q²) of 0.738 and a non-cross-validated correlation coefficient (r²) of 0.976, indicating a robust and predictive model. researchgate.net The steric fields contributed 63.2% and the electrostatic fields contributed 36.8% to the model, suggesting that the shape and size of the substituents are slightly more critical than their electronic properties for the rate of glucuronidation. globalresearchonline.net

The contour maps generated from the CoMFA model provide a visual representation of the structure-activity relationships. For instance, the steric contour map might show regions where bulky substituents increase or decrease activity, while the electrostatic map highlights areas where positive or negative charges are favorable. In the context of the UGT1A9 active site, these maps suggest that specific substitutions on the flavonoid scaffold can either facilitate or hinder the optimal positioning for the glucuronidation reaction. researchgate.net

While not directly studying this compound, another CoMFA study on flavonoids binding to adenosine (B11128) receptors also highlighted the importance of steric and electrostatic fields. nih.gov That study found that for high affinity to the A1 adenosine receptor, specific methoxylation patterns were crucial, and the presence of a 3-hydroxyl group contributed to selectivity. nih.gov This aligns with the broader understanding that the substitution patterns on the flavone core are determinant for receptor interaction.

Table 1: UGT1A9-Mediated Glucuronidation Kinetics of Selected Flavonols

Data sourced from a study on UGT1A9-mediated 3-O-glucuronidation of natural flavonols. researchgate.net

Pharmacophore Modeling Approaches

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological activity. It is a powerful tool for virtual screening and designing new ligands with desired receptor interactions.

For this compound and related flavonols, a pharmacophore-based approach was fundamental in constructing the aforementioned successful CoMFA models. researchgate.net A specific pharmacophore for 3-O-glucuronidation by UGT1A9 was generated. This model consisted of three key features: one glucuronidation site (the 3-hydroxyl group) and two aromatic regions. researchgate.net The flavonols in the study were aligned based on these common features, which is a critical step for ensuring the reliability of the subsequent 3D-QSAR analysis.

The generated pharmacophore model essentially serves as a template that captures the key interaction points between the flavonol and the UGT1A9 enzyme. The features of this model are:

A hydrogen bond donor feature , corresponding to the 3-hydroxyl group, which is the site of glucuronidation.

Two aromatic ring features , representing the A and B rings of the flavone structure, which likely engage in hydrophobic or pi-stacking interactions within the enzyme's active site. researchgate.net

In a broader context, pharmacophore models for flavonoids have been developed for various targets. For example, a pharmacophore model for flavonoid derivatives binding to the benzodiazepine (B76468) site of the GABAA receptor identified the negatively charged oxygen of the carbonyl group and the nature of the substituent at the 3' position as key features. biorxiv.org Another study on flavonoid-based inhibitors of acetylcholinesterase proposed a pharmacophore with hydrogen bond acceptors and hydrophobic features. researchgate.net These studies, while not specific to this compound, underscore the utility of pharmacophore modeling in understanding the SAR of the flavonoid class.

The application of a pharmacophore-based alignment for the CoMFA study of flavonol glucuronidation demonstrates a sophisticated approach to QSAR. researchgate.net By defining the essential interactive elements first, the resulting 3D-QSAR model is more mechanistically interpretable and robust. This approach not only allows for the prediction of the metabolic fate of compounds like this compound but also provides a rational basis for designing new flavonol derivatives with modified metabolic stability.

Table 2: Compound Names Mentioned in the Article

Advanced Analytical Characterization and Quantification of 3 Hydroxy 5 Methoxyflavone

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to confirming the identity and purity of 3-Hydroxy-5-methoxyflavone. Each method provides unique insights into the compound's chemical architecture.

The ¹H NMR spectrum would feature signals corresponding to the protons on the A, B, and C rings. The methoxy (B1213986) group (-OCH₃) at the C-5 position would typically appear as a sharp singlet. Protons on the A-ring (H-6 and H-8) would show characteristic splitting patterns. The protons of the unsubstituted B-ring would appear as a complex multiplet in the aromatic region.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon (C-4) is typically observed in the downfield region. The positions of the signals for C-3, C-5, and the methoxy carbon are diagnostic for this specific substitution pattern.

Table 1: Expected NMR Chemical Shift Ranges for this compound Scaffold Note: These are representative ranges based on analogous flavonoid structures. Actual values may vary.

PositionNucleusExpected Chemical Shift (ppm)Notes
C-2¹³C154 - 157Affected by B-ring substitution.
C-3¹³C135 - 138Directly attached to the hydroxyl group.
C-4¹³C175 - 179Carbonyl carbon, typically downfield.
C-5¹³C158 - 162Directly attached to the methoxy group.
C-6¹³C / ¹H92 - 98 (¹³C) / 6.1 - 6.4 (¹H)A-ring signals, upfield due to oxygenation.
C-8¹³C / ¹H92 - 98 (¹³C) / 6.2 - 6.5 (¹H)A-ring signals, upfield due to oxygenation.
C-1'¹³C129 - 132B-ring attachment point.
C-2'/C-6'¹³C / ¹H127 - 130 (¹³C) / 7.8 - 8.2 (¹H)B-ring ortho protons/carbons.
C-3'/C-5'¹³C / ¹H128 - 129 (¹³C) / 7.4 - 7.6 (¹H)B-ring meta protons/carbons.
C-4'¹³C / ¹H130 - 132 (¹³C) / 7.4 - 7.6 (¹H)B-ring para proton/carbon.
5-OCH₃¹³C / ¹H55 - 57 (¹³C) / 3.8 - 4.0 (¹H)Sharp singlet signal.

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₁₆H₁₂O₄), the expected molecular weight is approximately 268.26 g/mol . nih.gov

Electron impact (EI) and electrospray ionization (ESI) are common techniques used for flavonoids. The fragmentation of the flavone (B191248) core typically occurs via retro-Diels-Alder (RDA) reactions, cleavages of the C-ring, and loss of small substituents like CO, CHO, and CH₃. nih.govlibretexts.org In deprotonated 3-hydroxyflavone (B191502), fragmentation following ring-opening is often favored over cross-ring cleavage. nih.gov

Table 2: Experimental GC-MS Fragmentation Data for this compound Source: Data derived from public spectral databases. nih.gov

m/zRelative IntensityPotential Fragment Identity
268High[M]⁺ (Molecular Ion)
222MediumLoss of fragment from C-ring
269Low[M+1]⁺ isotope peak

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would display key absorption bands confirming its structure. nih.gov The presence of a hydroxyl group at C-3 and a carbonyl group at C-4 leads to a characteristic intramolecular hydrogen bond, which influences the position of their respective stretching bands.

Table 3: Characteristic FT-IR Absorption Bands for this compound Note: Wavenumber ranges are based on data for analogous flavonoid structures. scielo.org.boresearchgate.netscielo.br

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretching (H-bonded)3300 - 3500
Carbonyl (C=O)C=O Stretching1610 - 1650
Aromatic RingC=C Stretching1450 - 1610
Methoxy (C-O-C)Asymmetric/Symmetric Stretching1200 - 1300 (asymmetric), 1000-1100 (symmetric)

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the flavonoid. Flavones typically exhibit two major absorption bands: Band I (320–385 nm) associated with the B-ring cinnamoyl system, and Band II (240–280 nm) related to the A-ring benzoyl system. phcogj.com

3-Hydroxyflavones are particularly noted for their unique fluorescence properties. They often exhibit dual fluorescence due to an excited-state intramolecular proton transfer (ESIPT) from the 3-hydroxyl group to the 4-carbonyl oxygen. researchgate.netnih.gov This process leads to the formation of an excited tautomer (T) which emits at a longer wavelength (a large Stokes shift) compared to the normal excited state (N). researchgate.net The emission spectrum can therefore show two distinct bands, with their relative intensities being highly sensitive to the solvent environment. nih.govresearchgate.net The 5-methoxy group acts as an auxochrome and is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 3-hydroxyflavone.

Table 4: Photophysical Properties of the Parent 3-Hydroxyflavone Scaffold Note: These values are for the parent compound, 3-hydroxyflavone (3-HF). The 5-methoxy group in the target compound is expected to modify these values.

PropertySolvent ConditionWavelength (nm)Reference
Absorption (Band I)Non-polar solvents~304 - 340 nih.gov
Fluorescence (Normal, N)Various~470 researchgate.net
Fluorescence (Tautomer, T)Non-polar/Aprotic~530 researchgate.net

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Chromatographic Quantification Methods

For the accurate quantification of this compound in complex mixtures such as plant extracts or biological samples, chromatographic methods are essential.

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV or diode-array detector (DAD) is the most common method for the analysis of flavonoids. While a specific validated method for this compound is not prominent in the literature, methods for structurally similar polymethoxylated flavonoids are well-established and serve as an excellent template. nih.gov

A typical method involves development and validation according to international guidelines, assessing parameters such as linearity, selectivity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.comscielo.br The following table details a validated isocratic HPLC method developed for the quantification of 3'-hydroxy-5,6,7,4'-tetramethoxyflavone, a compound with a similar flavonoid core, demonstrating the parameters required for a robust quantitative analysis. nih.gov

Table 5: Representative HPLC Method Parameters and Validation for a Structurally Similar Flavonoid Analyte: 3'-hydroxy-5,6,7,4'-tetramethoxyflavone. This method represents a standard approach applicable to this compound. nih.gov

ParameterCondition / Value
Chromatographic Conditions
ColumnReverse Phase C18
Mobile PhaseAcetonitrile (B52724): Isopropyl Alcohol: 20mM Phosphate (B84403) Buffer (pH 3.5) (30:15:55, v/v)
Flow Rate1.0 mL/minute
DetectionUV at 340 nm
Temperature25°C
Validation Parameters
Linearity Range0.03 - 250 µg/mL
Limit of Detection (LOD)0.0076 µg/mL
Limit of Quantification (LOQ)0.061 µg/mL
Intraday Accuracy (% Recovery)91.25% - 103.38%
Interday Accuracy (% Recovery)97.49% - 103.92%
Intraday Precision (% RSD)0.048% - 0.368%
Interday Precision (% RSD)0.333% - 1.688%

Hyphenated Techniques (e.g., HPLC-PDA, HPLC-MS)

The quantification and characterization of this compound in complex mixtures, such as natural product extracts, are effectively achieved using hyphenated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detectors or Mass Spectrometry (MS) provides a powerful combination of separation and identification.

HPLC-PDA allows for the separation of this compound from other structurally similar compounds. The PDA detector records the UV-Vis spectrum of the eluting peak, which aids in its identification by comparing it to a reference standard. For polymethoxyflavones, detection is often set around 254 nm, 320 nm, or 340 nm, where these compounds typically exhibit strong absorbance. scielo.brnih.gov While specific methods for this compound are not extensively detailed in published literature, methods for analogous polymethoxyflavones, such as 3'-hydroxy-5,6,7,4'-tetramethoxyflavone, utilize reverse-phase C18 columns with gradient elution systems. nih.gov These systems often employ a mobile phase consisting of an aqueous component with an acid modifier (like formic or acetic acid) and an organic component like acetonitrile or methanol (B129727). scielo.brnih.gov

HPLC-MS is an even more powerful tool, offering high sensitivity and structural information. After chromatographic separation, the compound is ionized (commonly via Electrospray Ionization, ESI) and analyzed by the mass spectrometer. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight (268.26 g/mol for this compound). nih.gov Further fragmentation in tandem MS (MS/MS) experiments yields a characteristic pattern of product ions that serves as a structural fingerprint, enabling unambiguous identification. For instance, experimental GC-MS data for this compound shows a prominent molecular ion peak at m/z 268. nih.gov MS/MS analysis of the deprotonated molecule ([M-H]⁻ at m/z 267.0663) reveals major fragments at m/z 239 and 196, corresponding to specific losses from the parent structure. nih.gov

Table 1: Representative HPLC Conditions for Analysis of Methoxyflavones
ParameterConditionSource
Column Reverse Phase C18 (e.g., 250 x 4.6 mm, 5 µm) scielo.brresearchgate.net
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile nih.gov
Elution Gradient nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection (PDA) 320-340 nm nih.govresearchgate.net
Temperature 25-40 °C nih.govresearchgate.net

This table represents typical conditions used for related polymethoxyflavones, which would be adapted for the specific analysis of this compound.

Table 2: Mass Spectrometry Data for this compound
ParameterValueSource
Molecular Formula C₁₆H₁₂O₄ nih.gov
Exact Mass 268.0736 g/mol nih.gov
Ionization Mode ESI (Negative) nih.gov
Precursor Ion [M-H]⁻ (m/z) 267.0663 nih.gov
Major MS/MS Fragments (m/z) 239, 196 nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for predicting the properties of this compound and understanding its interactions with biological systems at an atomic level.

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and geometry of molecules. For flavonoids, DFT calculations, often using functionals like B3LYP or PBEPBE with basis sets such as 6-311G(d,p), can predict optimized molecular geometries, vibrational frequencies, and electronic properties. chemrevlett.com Studies on the parent compound, 3-hydroxyflavone, reveal that the C3-OH group creates a unique electronic environment and an extensive intramolecular hydrogen-bonding network. mdpi.comnih.gov

DFT calculations help determine chemical reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. These calculations can also generate electrostatic potential maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for metabolic reactions or intermolecular interactions. chemrevlett.com For 3-hydroxyflavone derivatives, DFT studies have been crucial in understanding the excited-state intramolecular proton transfer (ESIPT) process, a key photophysical property. rsc.org

Table 3: Illustrative DFT-Calculated Properties for 3-Hydroxyflavone (Parent Compound)
PropertyCalculated ValueSignificanceSource
Methodology B3PW91/cc-pVTZFunctional/Basis Set mdpi.com
Total Energy Less stable than 5-HFIndicates relative thermodynamic stability mdpi.com
HOMO-LUMO Gap ~4.4 eVIndex of chemical reactivity and stability rsc.org
Dipole Moment ~2.9 DebyeMeasures molecular polarity mdpi.com

This table shows representative data for the parent compound 3-hydroxyflavone to illustrate the outputs of DFT analysis.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method is instrumental in screening for potential biological targets of this compound. The process involves placing the 3D structure of the flavonoid into the binding pocket of a target protein and calculating the binding affinity, typically expressed as a docking score in kcal/mol. A more negative score indicates a more favorable binding interaction.

While specific docking studies on this compound are limited, research on closely related 3-methoxyflavone (B191855) derivatives demonstrates their potential to interact with significant biological targets like the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.govnih.gov These studies reveal that the flavone scaffold fits into the binding pockets of these receptors, forming key interactions—such as hydrogen bonds and hydrophobic interactions—with specific amino acid residues (e.g., Leu387, Ala350 for ER-α; Leu788, Val726 for EGFR). nih.gov Such interactions are critical for the stability and specificity of the ligand-protein complex.

Table 4: Molecular Docking Results for Representative 3-Methoxyflavone Derivatives
CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesSource
Cii ER-α (PDB: 2IOG)-10.14Leu387, Leu391, Phe404, Ala350 nih.gov
Cvi EGFR (PDB: 3W2S)-9.42Leu777, Leu788, Val726, Ala743 nih.gov
Cv ER-α (PDB: 2IOG)-9.75Arg394, Ala350, Leu346, Met343 nih.gov
Cv EGFR (PDB: 3W2S)-8.93Leu788, Leu718, Ala743, Val726 nih.gov

Data from a study on 3-methoxyflavone derivatives (Cii, Cvi, Cv) illustrating typical docking results.

Molecular Dynamics Simulations for Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. mdpi.com An MD simulation tracks the movements and interactions of every atom in the system for a set duration (e.g., 100 to 500 nanoseconds), providing insights into the dynamic nature of the binding. mdpi.com

Key metrics used to analyze the stability of the complex include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the protein and ligand indicates how much their structures deviate from the initial docked pose; a stable RMSD value over time suggests the complex is in equilibrium and the ligand remains securely bound. frontiersin.org The RMSF measures the flexibility of individual amino acid residues, highlighting which parts of the protein interact most significantly with the ligand. frontiersin.org Studies on 3-methoxyflavone derivatives complexed with ER-α and EGFR have used MD simulations to confirm that the docked compounds form stable complexes, validating the interactions predicted by the initial docking. nih.gov Similarly, MD simulations of other flavonoid-protein complexes have shown that stable hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, confirming a stable binding mode. frontiersin.org

Future Research Directions and Translational Perspectives for 3 Hydroxy 5 Methoxyflavone

Elucidation of Unexplored Mechanistic Pathways

The biological activities of flavonoids are often attributed to their ability to modulate various cellular signaling pathways. cymitquimica.com For 3-Hydroxy-5-methoxyflavone, the precise molecular mechanisms remain largely uncharacterized. Future research should prioritize a deep dive into pathways that are known to be affected by similar flavonoids.

One critical area of investigation is its potential as a pro-oxidant therapeutic agent in oncology. For instance, the related compound 5-Hydroxy-7-methoxyflavone has been shown to induce mitochondrial-mediated apoptosis in human colon carcinoma cells by generating reactive oxygen species (ROS). plos.orgnih.gov This process involves the induction of endoplasmic reticulum (ER) stress, an increase in intracellular calcium, and the phosphorylation of JNK, ultimately activating the mitochondrial apoptosis pathway. plos.orgnih.gov It is plausible that this compound could operate through a similar ROS-mediated mechanism, a hypothesis that requires rigorous testing.

Furthermore, the anti-inflammatory potential of methoxyflavones is often linked to their ability to suppress key signaling pathways like NF-κB and MAPK. spandidos-publications.com Studies on compounds like 3,5,6,7,3',4'-hexamethoxyflavone have demonstrated inhibition of pro-inflammatory mediators by repressing these pathways in stimulated macrophages. spandidos-publications.com Investigating whether this compound can modulate NF-κB and MAPK signaling would be a crucial step in understanding its potential as an anti-inflammatory agent. The influence of hydroxylated tetramethoxyflavones on cytochrome P450 (CYP) enzymes also suggests that this compound could be a potent inhibitor of specific CYP enzymes, a pathway with significant implications for drug metabolism and potential food-drug interactions. mdpi.com

Table 1: Potential Mechanistic Pathways for Investigation

Potential PathwayEvidence from Related FlavonoidsPotential Therapeutic Implication
ROS-Mediated Apoptosis5-Hydroxy-7-methoxyflavone induces apoptosis in colon cancer cells via ROS generation, ER stress, and JNK phosphorylation. plos.orgnih.govAnticancer therapy
NF-κB and MAPK SignalingHexamethoxyflavones exhibit anti-inflammatory effects by repressing NF-κB and MAPK pathways. spandidos-publications.comAnti-inflammatory treatments
Cytochrome P450 (CYP) Enzyme InhibitionHydroxylated tetramethoxyflavones show potent inhibitory effects on various CYP enzymes (CYP1A2, CYP2D6, CYP2C9, etc.). mdpi.comModulation of drug metabolism, prevention of adverse drug reactions
Adipogenesis and Lipolysis RegulationHydroxylated polymethoxyflavones inhibit pancreatic lipase, suppress adipogenesis, and enhance lipolysis in 3T3-L1 cells. ucl.ac.ukAnti-obesity treatments

Rational Design and Synthesis of Novel, Potent Analogs

The core structure of this compound serves as a valuable scaffold for the rational design and synthesis of novel analogs with enhanced potency and specificity. Structure-activity relationship (SAR) studies on other flavonoids have consistently shown that the number and position of hydroxyl and methoxy (B1213986) groups are critical determinants of biological activity. iiarjournals.orgmdpi.com

Synthetic strategies can be developed based on established chemical procedures. A common route involves the Baker-Venkataraman rearrangement to form a 1,3-dione intermediate, followed by acid-catalyzed cyclization to yield the flavone (B191248) core. iiarjournals.org Methylation and demethylation reactions can then be used to precisely place the hydroxyl and methoxy groups. iiarjournals.orgnih.gov

Future design efforts should focus on several key modifications. For example, studies on other flavones have revealed that the presence of 3',4'-dihydroxy or 5,4'-dihydroxy moieties can significantly enhance antiproliferative activity against cancer cells. iiarjournals.org Therefore, synthesizing analogs of this compound that incorporate additional hydroxyl groups on the B-ring is a promising strategy. Conversely, increasing the number of methoxy groups can sometimes reduce activity, suggesting that a balance between lipophilic and hydrophilic properties is crucial for optimal function. iiarjournals.orgmdpi.com The strategic placement of hydroxyl groups can help overcome the challenges associated with the lipophilicity of methoxy groups while maintaining their beneficial properties. mdpi.com The synthesis of hybrid molecules, where the flavone scaffold is combined with other pharmacophores like azole heterocycles, could also lead to novel compounds with unique or improved biological activities. nih.gov

Table 2: Strategies for Rational Analog Design

Modification StrategyRationale (Based on SAR of Related Flavonoids)Expected Outcome
Addition of hydroxyl groups to the B-ring (e.g., at C3', C4')The 3',4'-dihydroxy moiety is important for the antiproliferative activity of flavones. iiarjournals.orgEnhanced anticancer activity
Introduction of heterocyclic rings (e.g., piperazine, triazole)Synthesis of flavone hybrids can lead to compounds with potent cytotoxic activity against breast cancer cells. nih.govNovel analogs with improved potency and target specificity
Systematic variation of methoxy group positionsThe position of A-ring methoxy groups has significant effects on activity; 5-methoxy substitution shows moderate activity while 6-methoxy substitution can lead to inactivity. iiarjournals.orgOptimization of pharmacokinetic and pharmacodynamic properties
Balancing hydroxyl and methoxy groupsA balance between hydrophobic (methoxy) and polar (hydroxyl) interactions is crucial for maximizing cytotoxicity. mdpi.comImproved solubility and bioavailability while maintaining efficacy

Investigation of Synergistic Effects with Other Bioactive Compounds

A significant translational perspective for this compound lies in its potential use in combination therapies. The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology and traditional medicine. nih.gov Flavonoids and methoxyflavones have frequently demonstrated synergistic interactions with a variety of other agents. mdpi.com

One promising area is the combination with conventional antibiotics to combat resistant bacteria. For example, 3,5,7,3',4'-pentamethoxyflavone has been shown to potentiate the antibacterial action of gentamicin (B1671437) against carbapenem-resistant strains of several pathogenic bacteria. researchgate.net It is hypothesized that the flavonoid may enhance membrane permeability or target binding of the antibiotic. Investigating the synergy between this compound and various classes of antibiotics could lead to new strategies for overcoming antimicrobial resistance.

In the context of cancer therapy, methoxyflavones like nobiletin (B1679382) have shown synergistic effects when combined with chemotherapy drugs such as paclitaxel (B517696), inhibiting the proliferation of carcinoma cell lines. mdpi.com Exploring the combination of this compound with standard-of-care chemotherapeutics could potentially allow for lower drug doses, thereby reducing toxicity and side effects while enhancing therapeutic efficacy. Furthermore, synergistic effects have been observed between different flavonoids; binary mixtures of polymethoxyflavones (PMFs) can enhance anti-inflammatory or antiproliferative activities compared to single-compound treatments. mdpi.com Future studies should therefore assess this compound in combination with other flavonoids, natural compounds, and synthetic drugs to unlock its full therapeutic potential.

Table 3: Potential Synergistic Combinations for Investigation

Combination PartnerObserved Synergy with Related FlavonoidsPotential Application
Gentamicin (Antibiotic)3,5,7,3',4'-pentamethoxyflavone potentiated gentamicin activity against carbapenem-resistant bacteria. researchgate.netCombating antimicrobial resistance
Paclitaxel (Chemotherapy Drug)Nobiletin showed a synergetic effect with paclitaxel in inhibiting carcinoma cell proliferation. mdpi.comEnhanced anticancer therapy
Other Flavonoids (e.g., Nobiletin, Tangeretin)Binary mixtures of PMFs exhibited synergistic antiproliferative and anti-inflammatory effects. mdpi.comDevelopment of potent multi-component natural product formulations
Sulforaphane (B1684495) (Bioactive Compound)Nobiletin and sulforaphane have synergistic anti-inflammatory effects on RAW 264.7 cells. spandidos-publications.comPotent anti-inflammatory therapies

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